滑石酸盐

描述

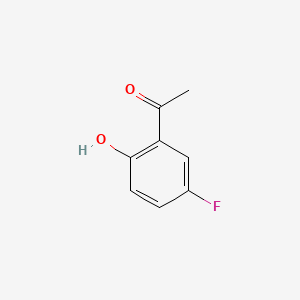

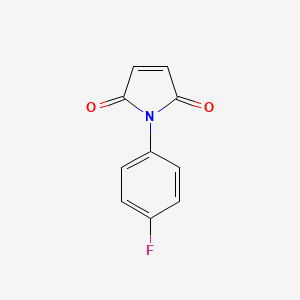

Talosalate is a compound with the molecular formula C17H12O6 . It is also known by other names such as Phthalidyl salicylate, acetate, and BA 7604-02 . The molecular weight of Talosalate is 312.27 g/mol .

Synthesis Analysis

The synthesis of Talosalate and similar compounds involves the catalytic asymmetric acetalization of carboxylic acids . The key reaction step involves the asymmetric addition of a carboxylic acid to the catalyst-bound intermediate . This addition step enantioselectively constructs a chiral acetal unit that leads to optically enriched phthalidyl esters .

Molecular Structure Analysis

Talosalate has a complex molecular structure. It contains a total of 37 bonds, including 25 non-H bonds, 15 multiple bonds, 5 rotatable bonds, 3 double bonds, and 12 aromatic bonds . The InChI representation of Talosalate is InChI=1S/C17H12O6/c1-10(18)21-14-9-5-4-8-13(14)16(20)23-17-12-7-3-2-6-11(12)15(19)22-17/h2-9,17H,1H3 .

Physical And Chemical Properties Analysis

Talosalate has several computed properties. It has a molecular weight of 312.27 g/mol, an XLogP3-AA of 2.8, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 6, and a rotatable bond count of 5 . The exact mass of Talosalate is 312.06338810 g/mol .

Relevant Papers

There are several relevant papers on the topic of Talosalate and similar compounds. These papers can be found on academic databases such as Semantic Scholar and Connected Papers . These resources can provide a wealth of information on the topic and can be used to further explore the subject.

科学研究应用

医学和法医学背景下的滑石胸膜固定术

滑石胸膜固定术广泛用于治疗气胸和胸腔积液。研究表明滑石是用于此目的最有效的药剂,有证据表明颗粒大小与副作用特征之间存在直接关系。然而,仍然存在对肺毒性和可能的致癌性的担忧。值得注意的是,胸膜腔中的纯化滑石尚未被认为与恶性肿瘤的发展有关,尽管存在争议,但它仍然是一种安全且易得的选择 (Baiu, Yevudza, & Shrager, 2020)。

胸膜固定剂的比较

一项比较滑石与红霉素和多西环素等其他药剂在胸膜固定术中的研究表明,虽然多西环素会导致严重的胸膜炎症和纤维化,但滑石治疗的动物表现出较轻的纤维化,表明其作为胸膜固定剂的适用性。红霉素表现出相当的疗效,副作用较少 (Miller 等,2007)。

短期与长期胸腔引流的疗效

一项研究调查了不同持续时间胸腔引流术中滑石胸膜固定术的疗效,发现早期(24 小时)和晚期(72 小时)拔管之间胸腔积液复发的无显著差异。这表明使用滑石的较短胸膜固定术方案既安全又有效 (Goodman & Davies, 2006)。

滑石粒度、分布和行为

了解滑石颗粒特性对其在胸膜固定术中的应用至关重要。研究表明滑石颗粒大小的一致性对于安全性很重要,与蛋白质基溶液的相互作用会导致颗粒聚集,从而影响胸膜固定术的有效性 (Gilbert & Haouzi, 2019)。

滑石胸膜固定术的安全性

一项专注于恶性胸腔积液中滑石爽身粉安全性的研究未发现急性呼吸窘迫综合征病例,证实了大颗粒滑石在胸膜固定术中的安全性 (Janssen 等,2007)。

属性

IUPAC Name |

(3-oxo-1H-2-benzofuran-1-yl) 2-acetyloxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O6/c1-10(18)21-14-9-5-4-8-13(14)16(20)23-17-12-7-3-2-6-11(12)15(19)22-17/h2-9,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHCYQUDTKWHARF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)OC2C3=CC=CC=C3C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20867253 | |

| Record name | 3-Oxo-1,3-dihydro-2-benzofuran-1-yl 2-(acetyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20867253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Talosalate | |

CAS RN |

66898-60-0 | |

| Record name | Talosalate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066898600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Oxo-1,3-dihydro-2-benzofuran-1-yl 2-(acetyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20867253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TALOSALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1356SD6O2G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is significant about the synthesis method described in the research paper "ArPNO-Catalyzed Acylative Dynamic Kinetic Resolution of 3-Hydroxyphthalides: Access to Enantioenriched Phthalidyl Esters"?

A1: This research paper details a novel method for synthesizing enantioenriched phthalidyl esters, a class of compounds to which Talosalate belongs. The method utilizes a chiral 4-aryl-pyridine-N-oxide nucleophilic organocatalyst and focuses on acylative dynamic kinetic resolution. [] This approach offers several advantages, including high yields (up to 97%) and excellent enantiomeric excess (up to 97% ee) at room temperature. [] The ability to synthesize enantiomerically pure Talosalate is crucial for pharmaceutical applications, as different enantiomers can exhibit distinct pharmacological activities and safety profiles.

Q2: What can you tell us about the mechanism of this novel synthesis method for Talosalate?

A2: The researchers propose an acyl transfer mechanism based on control experiments and density functional theory (DFT) calculations. [] While the specific details of the mechanism are not provided in the abstract, it likely involves the chiral ArPNO catalyst activating the starting materials and facilitating the enantioselective formation of the desired phthalidyl ester, Talosalate. Further investigation into the mechanistic aspects of this reaction could provide valuable insights for optimizing reaction conditions and designing even more efficient catalysts for the synthesis of Talosalate and related compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methylbenzo[1,2,4]triazine](/img/structure/B1294894.png)